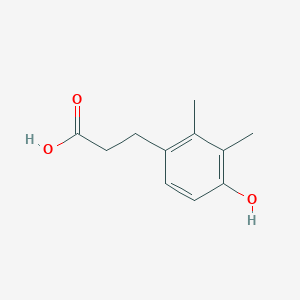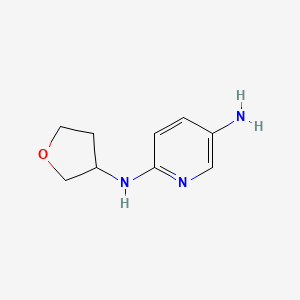![molecular formula C15H17NO3 B8626354 3-[(2,4-dimethoxyphenyl)methylamino]phenol](/img/structure/B8626354.png)
3-[(2,4-dimethoxyphenyl)methylamino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline is an organic compound with a complex structure that includes both aromatic and aliphatic components It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and an aniline moiety with a hydroxyl group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline typically involves the protection of functional groups to ensure selective reactions. One common method involves the use of 2,4-dimethoxybenzyl as a protecting group for sulfamates, which are then subjected to various chemical reactions to achieve the desired product . The synthesis may include steps such as microwave heating, methylation, and displacement reactions, followed by deprotection using trifluoroacetic acid in dichloromethane .
Industrial Production Methods
While specific industrial production methods for N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学的研究の応用
N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline involves its interaction with specific molecular targets and pathways. For example, in peptide synthesis, the compound acts by enhancing the synthetic efficiency of glycine-containing peptides. It disrupts normal peptide backbone hydrogen bonding, preventing aggregation and facilitating the synthesis of long or difficult peptides .
類似化合物との比較
N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline can be compared with other similar compounds, such as:
N-(Bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide: This compound has similar structural features but includes a carbamothioyl group, which affects its chemical properties and applications.
Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH: Used in peptide synthesis, this compound shares the 2,4-dimethoxybenzyl group but is specifically designed for enhancing peptide synthesis.
特性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
3-[(2,4-dimethoxyphenyl)methylamino]phenol |
InChI |
InChI=1S/C15H17NO3/c1-18-14-7-6-11(15(9-14)19-2)10-16-12-4-3-5-13(17)8-12/h3-9,16-17H,10H2,1-2H3 |
InChIキー |
YSAXFSWETCANEY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CNC2=CC(=CC=C2)O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
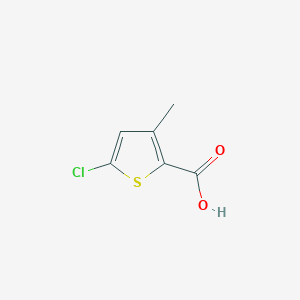
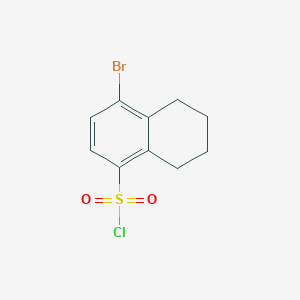


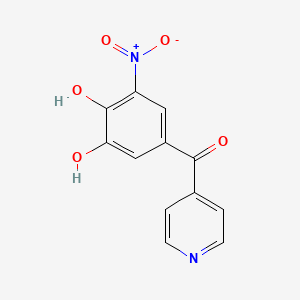

![4-N-(3-chlorophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8626315.png)
![[1,1'-Biphenyl]-4-ol, 4'-(decyloxy)-](/img/structure/B8626320.png)

![2,3-Dihydro-benzo[b]oxepin-4-carboxylic acid](/img/structure/B8626335.png)
![2-Pyrrolidinone, 1-[[4-(diethylamino)phenyl]sulfonyl]-](/img/structure/B8626336.png)
